Talsaclidine fumarate
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Overview
Description
Talsaclidine fumarate is a chemical compound that has been studied for its potential use in treating various neurological disorders. It belongs to a class of compounds known as M1 muscarinic receptor agonists, which are known to play a role in cognitive function and memory.
Mechanism Of Action
Talsaclidine fumarate acts as an agonist at the M1 muscarinic receptor, which is known to play a role in cognitive function and memory. By activating this receptor, talsaclidine fumarate increases the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory.
Biochemical And Physiological Effects
Talsaclidine fumarate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory.
Advantages And Limitations For Lab Experiments
One advantage of using talsaclidine fumarate in lab experiments is its specificity for the M1 muscarinic receptor, which allows researchers to study the effects of activating this receptor on cognitive function and memory. One limitation of using talsaclidine fumarate in lab experiments is its potential toxicity, which can limit its use in vivo.
Future Directions
Future research on talsaclidine fumarate could focus on its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. It could also focus on developing more specific agonists for the M1 muscarinic receptor, which could have fewer side effects and be more effective in treating cognitive dysfunction. Additionally, research could focus on developing new methods for delivering talsaclidine fumarate to the brain, which could improve its efficacy and reduce its toxicity.
Synthesis Methods
Talsaclidine fumarate is synthesized through a multi-step process that involves the reaction of various chemical compounds. The starting material for the synthesis is 2,4,5-trimethoxybenzaldehyde, which is reacted with 1,3-dibromopropane to form a diester intermediate. This intermediate is then reacted with methylamine to form the final product, talsaclidine fumarate.
Scientific Research Applications
Talsaclidine fumarate has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases.
properties
CAS RN |
147025-54-5 |
---|---|
Product Name |
Talsaclidine fumarate |
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;5-3(6)1-2-4(7)8/h1,9-10H,3-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |
InChI Key |
SBCXBWBXWKVIFK-PBBCPHEYSA-N |
Isomeric SMILES |
C#CCO[C@H]1CN2CCC1CC2.C(=C/C(=O)O)\C(=O)O |
SMILES |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
synonyms |
3-(2-propynyloxy)-1-azabicyclo(2.2.2)octane 2-butenedioate talsaclidine fumarate WAL 2014 WAL 2014 FU WAL-2014 |
Origin of Product |
United States |
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